N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
CAS No.: 425631-25-0
Cat. No.: VC7316922
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425631-25-0 |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | 368.82 |
| IUPAC Name | N-[1-(2-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25) |
| Standard InChI Key | LKXNFVYYEDLEHR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Introduction
N-{1-[(2-Chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a complex organic compound that has garnered attention in chemical research due to its unique structure and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and any relevant research findings.
Synthesis Methods
The synthesis of N-{1-[(2-Chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve reactions such as amidation, alkylation, and condensation reactions.
Chemical Reactions and Interactions
The compound's structure suggests it could participate in reactions typical of amides and carboxamides, such as hydrolysis and nucleophilic substitution. Its furan ring may also undergo electrophilic aromatic substitution reactions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | 368.82 g/mol |
| CAS Number | 425631-25-0 |
| Supplier | eMolecules, Oakwood Chemicals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume